

Spectroscopic Profile of 5-Methoxyisobenzofuran-1,3-dione: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxyisobenzofuran-1,3-dione

Cat. No.: B105387

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Introduction

5-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride, is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional dyes. Its utility stems from the reactive anhydride moiety and the influence of the electron-donating methoxy group on the aromatic ring, which directs further chemical transformations. A precise and unambiguous structural confirmation of this building block is paramount to ensure the integrity and success of subsequent synthetic steps. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The key features of **5-Methoxyisobenzofuran-1,3-dione** that influence its spectra are the aromatic ring with three distinct protons, the methoxy group, and the cyclic anhydride system.

Diagram of the Molecular Structure of **5-Methoxyisobenzofuran-1,3-dione**

A simplified representation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Data Summary: ¹H NMR

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.02	d	1H	Ar-H
7.59	d	1H	Ar-H
7.49	dd	1H	Ar-H
3.97	s	3H	-OCH ₃
Solvent: DMSO-d ₆			

Interpretation:

- **Aromatic Region (δ 7.0-8.5 ppm):** The spectrum displays three distinct signals in the aromatic region, consistent with the three protons on the substituted benzene ring. The downfield chemical shifts are a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the anhydride carbonyl groups.
 - The signal at δ 8.02 (d) and δ 7.59 (d) likely correspond to the protons ortho and para to the electron-donating methoxy group, respectively, though a definitive assignment would

require 2D NMR techniques. The doublet multiplicity indicates coupling to one adjacent proton.

- The signal at δ 7.49 (dd) corresponds to the proton situated between two other aromatic protons, resulting in a doublet of doublets splitting pattern.
- Methoxy Region (δ 3.5-4.0 ppm): The sharp singlet at δ 3.97 integrates to three protons, which is characteristic of the methoxy (-OCH₃) group. The singlet nature of this peak confirms the absence of any adjacent protons.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton of the molecule. Due to the lack of readily available experimental data in peer-reviewed literature, the following is a predicted spectrum based on established substituent effects on a phthalic anhydride core.

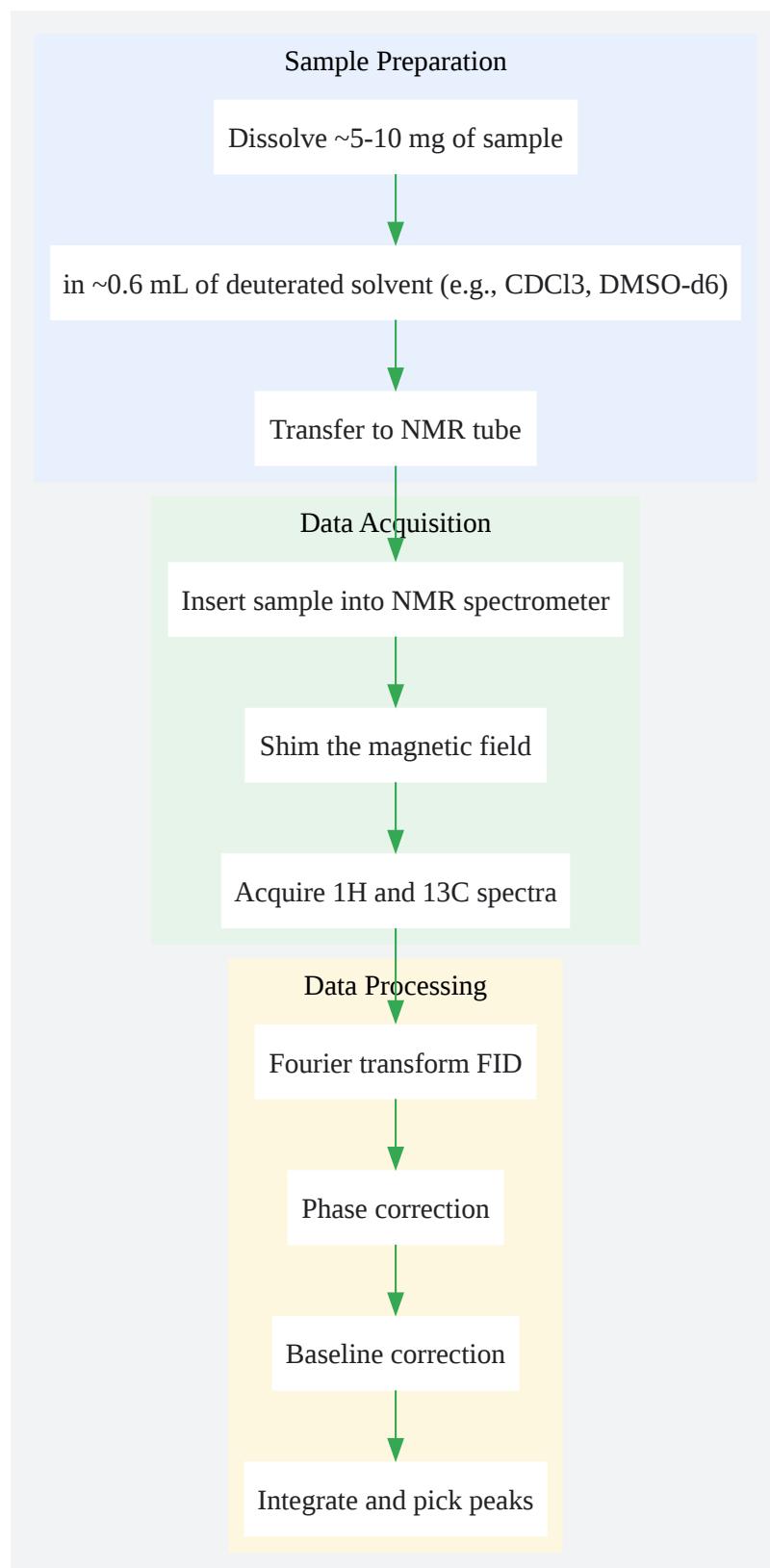
Predicted Data Summary: ¹³C NMR

Chemical Shift (δ) ppm	Assignment	Rationale
~165	C=O	Anhydride carbonyl carbons are highly deshielded.
~160	C-OCH ₃	Aromatic carbon attached to the oxygen of the methoxy group.
~135	Ar-C	Quaternary aromatic carbon of the anhydride ring fusion.
~125	Ar-CH	Aromatic methine carbon.
~120	Ar-C	Quaternary aromatic carbon of the anhydride ring fusion.
~118	Ar-CH	Aromatic methine carbon.
~110	Ar-CH	Aromatic methine carbon.
~56	-OCH ₃	Methoxy carbon.

Interpretation:

- **Carbonyl Carbons (δ > 160 ppm):** The two carbonyl carbons of the anhydride are expected to be the most downfield signals due to the strong deshielding effect of the double-bonded oxygens.
- **Aromatic Carbons (δ 110-160 ppm):** Six distinct signals are anticipated for the aromatic carbons. The carbon atom directly attached to the methoxy group's oxygen will be significantly deshielded. The other aromatic carbons will have chemical shifts influenced by both the anhydride and methoxy substituents.
- **Aliphatic Carbon (δ ~56 ppm):** The carbon of the methoxy group is expected to appear in the typical range for such functional groups.

Workflow for NMR Sample Preparation and Analysis

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Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3100-3000	Medium	C-H stretch	Aromatic
~2950-2850	Medium	C-H stretch	-OCH ₃
~1850 & ~1770	Strong	C=O stretch (asymmetric & symmetric)	Cyclic Anhydride
~1600, ~1480	Medium-Strong	C=C stretch	Aromatic Ring
~1250	Strong	C-O stretch (asymmetric)	Aryl Ether
~1050	Medium	C-O stretch (symmetric)	Aryl Ether

Interpretation:

The IR spectrum of **5-Methoxyisobenzofuran-1,3-dione** is dominated by the characteristic absorptions of the cyclic anhydride and the aryl ether moieties.

- **Carbonyl Region (1700-1900 cm⁻¹):** The most diagnostic feature of a cyclic anhydride is the presence of two strong carbonyl stretching bands.^[1] This arises from the symmetric and asymmetric stretching modes of the two carbonyl groups. For **5-Methoxyisobenzofuran-1,3-dione**, these are expected around 1850 cm⁻¹ and 1770 cm⁻¹. The high frequency of these bands is characteristic of the strained five-membered ring of the anhydride.^[2]

- Aromatic and Alkyl C-H Stretching ($2800\text{-}3100\text{ cm}^{-1}$): Absorptions just above 3000 cm^{-1} are indicative of C-H bonds on the aromatic ring, while those just below 3000 cm^{-1} are due to the C-H bonds of the methoxy group.[3]
- Fingerprint Region ($< 1600\text{ cm}^{-1}$): This region contains a wealth of information, including C=C stretching vibrations of the aromatic ring (around 1600 and 1480 cm^{-1}). The strong absorption around 1250 cm^{-1} is a key indicator of the asymmetric C-O stretching of the aryl ether functionality.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometric Data

m/z	Interpretation
178	Molecular ion (M^+)
179	$[M+H]^+$
150	$[M - CO]^+$
134	$[M - CO_2]^+$ or $[M - C_2H_2O]^+$
106	$[M - CO - CO_2]^+$
77	$[C_6H_5]^+$

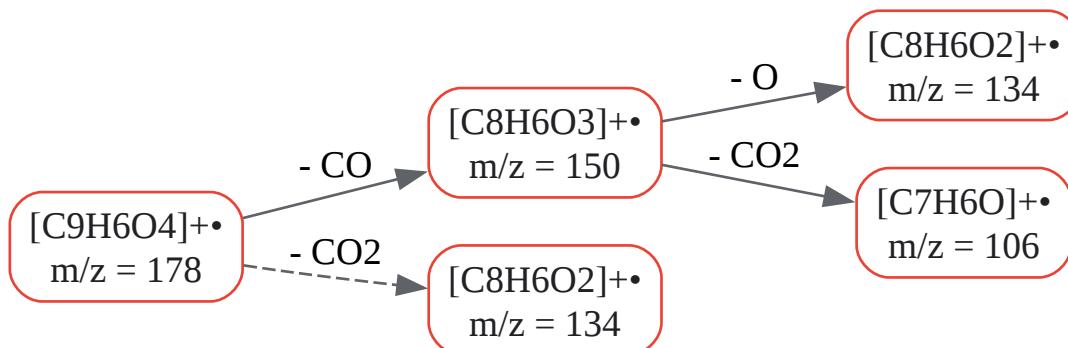
Interpretation:

The nominal molecular weight of **5-Methoxyisobenzofuran-1,3-dione** ($C_9H_6O_4$) is 178 g/mol. In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at m/z 178. With softer ionization techniques like electrospray ionization (ESI), the protonated molecule $[M+H]^+$ is often observed at m/z 179.[4]

Plausible Fragmentation Pathway

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For **5-Methoxyisobenzofuran-1,3-dione**, common fragmentation pathways would involve the loss of small, stable neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂).

Diagram of a Plausible MS Fragmentation Pathway



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Caption: A simplified representation of potential fragmentations.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of **5-Methoxyisobenzofuran-1,3-dione**. The ¹H NMR spectrum confirms the number and connectivity of the protons, the IR spectrum identifies the key functional groups (cyclic anhydride and aryl ether), and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. This guide serves as a detailed reference for the interpretation of these spectra, ensuring high confidence in the identity and purity of this important synthetic intermediate.

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